molecular formula C16H20N2O3 B2834134 4-butoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide CAS No. 2034261-68-0

4-butoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide

Cat. No.: B2834134
CAS No.: 2034261-68-0
M. Wt: 288.347
InChI Key: SBNJNGBKLCUWII-UHFFFAOYSA-N
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Description

4-butoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and preclinical research. This compound features a 4-butoxybenzamide moiety linked to a 5-methyl-1,2-oxazol-4-yl methyl group. The structural combination of the benzamide scaffold with the isoxazole methyl group is characteristic of compounds studied for their potential biological activities . Benzamide derivatives have been extensively investigated as cell differentiation inducers and have demonstrated potential as antineoplastic agents for the treatment of various cancers, including carcinoma, hematologic cancer, and autoimmune diseases . The specific substitution pattern, incorporating alkoxy groups and heterocyclic rings like the isoxazole, is common in pharmaceutical compounds designed to modulate biological targets . This product is provided as a solid and is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are advised to consult safety data sheets and handle this compound appropriately in controlled laboratory settings.

Properties

IUPAC Name

4-butoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-3-4-9-20-15-7-5-13(6-8-15)16(19)17-10-14-11-18-21-12(14)2/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNJNGBKLCUWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=C(ON=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide typically involves the reaction of 4-butoxybenzoic acid with 5-methylisoxazole-4-carboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired benzamide compound. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often using automated systems to control temperature, pressure, and reaction time. Solvent selection and purification steps are crucial to obtaining the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 4-butoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or isoxazole moieties are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-butoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Comparisons

Compound Name Core Structure Substituents/Functional Groups Molecular Weight Key Applications/Activities References
4-Butoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide Benzamide 4-butoxy, 5-methyl-1,2-oxazol-4-ylmethyl Not Provided Potential CNS modulation (inference)
4-Butoxy-N-(2,4-difluorophenyl)benzamide Benzamide 4-butoxy, 2,4-difluorophenyl Not Provided Metabotropic glutamate receptor agent (schizophrenia)
N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide Benzamide 4-sulfamoylphenyl, 5-methyl-1,2-oxazol-3-yl Not Provided Antimicrobial activity
4-Butoxy-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide Benzamide 4-butoxy, thiadiazole-triazole hybrid substituent 537.657 Anticancer research
4-Methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide Benzamide 4-methoxy, 3-oxo-1,2,4-thiadiazol-5-yl Not Provided Unknown (structural analog)

Key Observations :

  • Substituent Position : The position of the oxazole substituent (e.g., 3-yl vs. 4-yl) significantly impacts biological activity. For instance, sulfonamide derivatives with a 5-methyl-1,2-oxazol-3-yl group exhibit antimicrobial properties, while the 4-yl analog’s activity remains less characterized .
  • Electron-Withdrawing Groups : Fluorine substituents (e.g., in 4-butoxy-N-(2,4-difluorophenyl)benzamide) enhance CNS activity by increasing lipophilicity and blood-brain barrier permeability .

Key Observations :

  • Microwave Synthesis : Improved yields (e.g., 89% for sulfonamide derivatives) highlight the efficiency of microwave-assisted methods compared to traditional reflux .

Pharmacological and Crystallographic Insights

  • Antimicrobial Activity : Sulfonamide analogs (e.g., N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide derivatives) exhibit activity against bacterial strains, attributed to sulfonamide’s inhibition of dihydropteroate synthase .
  • Anticancer Potential: Thiadiazole-triazole hybrids demonstrate strong docking scores with EGFR kinase, suggesting a mechanism involving ATP-binding site inhibition .
  • Crystallography: Single-crystal X-ray studies (e.g., for 4-{[(E)-2,3-dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide) reveal planar geometries and hydrogen-bonding networks critical for stability and target interaction .

Biological Activity

4-butoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C15_{15}H20_{20}N2_{2}O2_{2}
  • Molecular Weight : 252.34 g/mol
  • IUPAC Name : this compound

The presence of the oxazole ring is significant as it contributes to the compound's biological activity.

1. Anti-inflammatory Activity

Research indicates that compounds containing oxazole rings exhibit anti-inflammatory properties. A study highlighted that derivatives of oxazolones and benzamides demonstrated significant inhibition of lipoxygenase (LOX), an enzyme involved in inflammatory processes. The compound this compound was assessed for its ability to inhibit LOX activity, showing promising results with an IC50_{50} value indicative of its potency against inflammation-related pathways .

2. Antioxidant Activity

The antioxidant capacity of this compound was evaluated through various in vitro assays. It was found to inhibit lipid peroxidation effectively, reducing oxidative stress markers in cellular models. The inhibition rate reached up to 86.5%, showcasing its potential as a radical scavenger .

3. Analgesic Effects

In vivo studies demonstrated that this compound could significantly reduce nociception in animal models. The analgesic effect was assessed using the carrageenan-induced paw edema model, where it showed considerable efficacy compared to standard analgesics .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Lipoxygenase : By inhibiting LOX, the compound reduces the production of inflammatory mediators such as leukotrienes.
  • Radical Scavenging : The oxazole moiety contributes to its ability to neutralize free radicals, thereby protecting cells from oxidative damage.

Table 1: Summary of Biological Activities

Activity TypeAssay MethodResultReference
Anti-inflammatoryLOX Inhibition AssayIC50_{50} = 41 μM
AntioxidantLipid Peroxidation Inhibition86.5% inhibition
AnalgesicCarrageenan-induced Paw EdemaSignificant reduction in edema

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 4-butoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide, and how can reaction parameters be optimized?

  • Methodological Answer : A multistep synthesis is typically employed, starting with the condensation of O-benzyl hydroxylamine derivatives and acyl chlorides under reflux conditions. For example, analogous benzamide syntheses use dichloromethane or acetonitrile as solvents, with sodium carbonate as a base to neutralize HCl byproducts . Optimization involves adjusting reflux duration (e.g., 4–6 hours), solvent polarity, and stoichiometric ratios of reagents. Hazard assessments must precede scale-up, including thermal stability analysis (e.g., DSC for decomposition risks) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. X-ray crystallography (as in ) resolves stereochemical ambiguities. Purity is assessed via HPLC with UV detection (λ = 254 nm) and melting point determination (differential scanning calorimetry) .

Q. What preliminary biological screening approaches are used to assess bioactivity?

  • Methodological Answer : Initial screens include in vitro assays for antimicrobial activity (e.g., MIC against E. coli or S. aureus) and cytotoxicity (MTT assay in cancer cell lines). Solubility in DMSO/PBS and stability in physiological buffers are prerequisites. Enzymatic inhibition studies (e.g., kinase or protease assays) help identify mechanistic pathways .

Advanced Research Questions

Q. How should researchers resolve discrepancies in reported mutagenicity profiles of similar anomeric amides?

  • Methodological Answer : Conflicting mutagenicity data (e.g., Ames test variations) require controlled replication using standardized protocols (OECD 471 guidelines). Parallel testing of reference compounds (e.g., benzyl chloride) ensures assay validity. Dose-response curves and metabolic activation (S9 fraction) should be included to assess false negatives/positives .

Q. What strategies elucidate target engagement mechanisms when binding assays show non-specific interactions?

  • Methodological Answer : Competitive binding assays with labeled ligands (e.g., fluorescent probes) quantify displacement kinetics. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) provide thermodynamic profiles. Mutagenesis studies on suspected receptors (e.g., point mutations in catalytic sites) validate specificity .

Q. How can thermal instability during synthesis scale-up be mitigated?

  • Methodological Answer : Decomposition observed in DSC studies (e.g., exothermic peaks above 150°C) necessitates low-temperature processing (<50°C) and inert atmospheres. Continuous flow reactors improve heat dissipation, while sodium pivalate additives stabilize intermediates. Process Analytical Technology (PAT) monitors real-time degradation .

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